molecular formula C5H13NO3S B6177923 (2S)-1-methoxy-N-methylpropane-2-sulfonamide CAS No. 2751603-19-5

(2S)-1-methoxy-N-methylpropane-2-sulfonamide

Cat. No. B6177923
CAS RN: 2751603-19-5
M. Wt: 167.2
InChI Key:
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Description

(2S)-1-methoxy-N-methylpropane-2-sulfonamide (MMP2S) is an organic compound that is widely used in chemical synthesis, scientific research, and laboratory experiments. MMP2S is a colorless, odorless, and water-soluble molecule that can be used to create a variety of different compounds. It is a versatile reagent that can be used in a variety of different applications. The purpose of

Scientific Research Applications

(2S)-1-methoxy-N-methylpropane-2-sulfonamide has a wide range of scientific research applications. It can be used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a solvent in laboratory experiments. It is also used to synthesize a variety of different compounds, including pharmaceuticals, dyes, and fragrances. In addition, (2S)-1-methoxy-N-methylpropane-2-sulfonamide can be used to study the structure and properties of organic molecules.

Mechanism of Action

(2S)-1-methoxy-N-methylpropane-2-sulfonamide is an organic compound that is composed of two functional groups: a sulfonamide group and an amine group. These two functional groups interact with each other to form a stable molecule. The sulfonamide group is electron-withdrawing, while the amine group is electron-donating. This creates an overall stabilizing effect, which is beneficial for many chemical reactions.
Biochemical and Physiological Effects
(2S)-1-methoxy-N-methylpropane-2-sulfonamide has a variety of biochemical and physiological effects. It has been shown to have antibacterial and antifungal properties, and has been used to treat a variety of bacterial and fungal infections. It has also been studied for its ability to reduce inflammation and improve wound healing. In addition, (2S)-1-methoxy-N-methylpropane-2-sulfonamide has been studied for its potential to reduce oxidative stress, as well as its ability to inhibit certain enzymes involved in cancer cell growth.

Advantages and Limitations for Lab Experiments

(2S)-1-methoxy-N-methylpropane-2-sulfonamide is a versatile reagent that can be used in a variety of different laboratory experiments. Its water solubility makes it ideal for use in aqueous solutions, and its low reactivity makes it suitable for use in a variety of different reactions. However, it is important to note that (2S)-1-methoxy-N-methylpropane-2-sulfonamide is not stable in air and can easily decompose, so it should be stored in a cool, dry place. In addition, (2S)-1-methoxy-N-methylpropane-2-sulfonamide is toxic and should be handled with care.

Future Directions

The future of (2S)-1-methoxy-N-methylpropane-2-sulfonamide is promising. There is a growing interest in the use of (2S)-1-methoxy-N-methylpropane-2-sulfonamide for the synthesis of pharmaceuticals, as well as for its potential to treat a variety of diseases. In addition, there is ongoing research into its potential use as a catalyst in chemical reactions, as well as its potential to reduce oxidative stress and inhibit certain enzymes involved in cancer cell growth. Finally, there is ongoing research into its potential to improve wound healing and reduce inflammation.

Synthesis Methods

(2S)-1-methoxy-N-methylpropane-2-sulfonamide is synthesized through a process known as sulfonamide synthesis. In this process, a sulfonamide group is added to an amine group to form the desired compound. The sulfonamide group is formed by the reaction of sulfuric acid and an amine. The reaction is typically carried out in an aqueous solution at a low temperature. The resulting (2S)-1-methoxy-N-methylpropane-2-sulfonamide can then be isolated and purified by distillation or crystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-1-methoxy-N-methylpropane-2-sulfonamide involves the reaction of (2S)-2-amino-1-methoxypropane with methanesulfonyl chloride in the presence of a base.", "Starting Materials": [ "(2S)-2-amino-1-methoxypropane", "Methanesulfonyl chloride", "Base (such as triethylamine or pyridine)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Step 1: Dissolve (2S)-2-amino-1-methoxypropane in a solvent such as dichloromethane or chloroform.", "Step 2: Add a base such as triethylamine or pyridine to the solution.", "Step 3: Slowly add methanesulfonyl chloride to the solution while stirring.", "Step 4: Allow the reaction to proceed for several hours at room temperature.", "Step 5: Quench the reaction by adding water to the solution.", "Step 6: Extract the product with a solvent such as ethyl acetate or diethyl ether.", "Step 7: Purify the product by column chromatography or recrystallization." ] }

CAS RN

2751603-19-5

Product Name

(2S)-1-methoxy-N-methylpropane-2-sulfonamide

Molecular Formula

C5H13NO3S

Molecular Weight

167.2

Purity

95

Origin of Product

United States

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